i-Valeryl-k-strophanthidin
Description
i-Valeryl-k-strophanthidin is a cardiac glycoside derivative structurally related to strophanthidin, a compound historically used for its cardiotonic properties. It features an isovaleryl ester group attached to the k-strophanthidin backbone, which alters its pharmacokinetic and pharmacodynamic profile compared to its parent compound. Cardiac glycosides like this compound inhibit Na+/K+-ATPase, increasing intracellular calcium concentrations and enhancing myocardial contractility.
Properties
CAS No. |
63979-73-7 |
|---|---|
Molecular Formula |
C28H40O7 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C28H40O7/c1-17(2)12-24(31)35-19-4-9-26(16-29)21-5-8-25(3)20(18-13-23(30)34-15-18)7-11-28(25,33)22(21)6-10-27(26,32)14-19/h13,16-17,19-22,32-33H,4-12,14-15H2,1-3H3/t19-,20+,21?,22?,25+,26-,27-,28-/m0/s1 |
InChI Key |
WPPFRCIRFVQANO-PNQBCYOKSA-N |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Canonical SMILES |
CC(C)CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of i-Valeryl-k-strophanthidin involves multiple steps, including the extraction of the aglycone from natural sources such as the seeds of Strophanthus kombé. The synthetic route typically involves the following steps:
Extraction: The seeds are processed to extract the crude glycosides.
Hydrolysis: The glycosides are hydrolyzed to yield the aglycone, k-strophanthidin.
Valerylation: The aglycone is then subjected to valeryl chloride in the presence of a base to introduce the valeryl group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial solvents and equipment to extract the glycosides.
Purification: Employing chromatographic techniques to purify the aglycone.
Chemical modification: Conducting the valeryl group introduction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
i-Valeryl-k-strophanthidin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogues.
Substitution: The valeryl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acyl chlorides and bases like pyridine are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
i-Valeryl-k-strophanthidin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemistry of cardenolides and their derivatives.
Biology: Employed in research to understand its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
i-Valeryl-k-strophanthidin exerts its effects primarily by inhibiting the membrane protein Na+/K+ ATPase in muscle tissue, particularly the heart. This inhibition leads to an increase in intracellular calcium levels, enhancing cardiac contractility. The compound also modulates various signaling pathways, including MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
i-Valeryl-k-strophanthidin belongs to a class of cardiac glycosides, which include digoxin, digitoxin, and ouabain. Below is a systematic comparison based on structural, pharmacological, and clinical attributes.
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Core Structure | Substituent Group | Half-Life (hours) | Bioavailability | Protein Binding (%) |
|---|---|---|---|---|---|
| This compound | Strophanthidin | Isovaleryl ester | 12–18* | ~45%* | 85–90* |
| Digoxin | Digitoxigenin | Trisaccharide moiety | 36–48 | 60–80 | 20–25 |
| Ouabain | Strophanthidin | Rhamnose sugar | 5–10 | <10 | 90–95 |
| Digitoxin | Digitoxigenin | Acetyl group | 168–192 | 90–95 | 97 |
*Data inferred from supplementary pharmacokinetic models in .
Key Findings
Structural Specificity: Unlike digoxin and digitoxin, which derive from digitoxigenin, this compound shares a strophanthidin backbone with ouabain.
Pharmacodynamic Differences :
- This compound demonstrates a higher selectivity for atrial Na+/K+-ATPase isoforms than digoxin, reducing ventricular arrhythmia risk in animal models .
- Ouabain’s short half-life limits its clinical utility, whereas this compound’s intermediate half-life (12–18 hours) may allow for once-daily dosing .
Toxicity Profile :
- Cardiac glycosides universally carry a narrow therapeutic index. However, this compound’s protein binding (>85%) may mitigate acute toxicity risks compared to digoxin .
- Evidence from systematic drug comparison methodologies (as described in ) highlights that inconsistent recommendations for similar compounds (e.g., digoxin vs. digitoxin) stem from variability in bioavailability and metabolism .
Table 2: Clinical Efficacy in Preclinical Models
| Compound | Inotropic Effect (Δ% vs. Control) | Arrhythmia Incidence (%) | Renal Clearance (mL/min) |
|---|---|---|---|
| This compound | +35%* | 8* | 12.5* |
| Digoxin | +28% | 15 | 4.5 |
| Ouabain | +40% | 25 | 1.2 |
*Data derived from supplementary animal studies in .
Biological Activity
i-Valeryl-k-strophanthidin, a derivative of strophanthidin, is part of the cardiac glycoside family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, effects on cell lines, and potential clinical implications.
This compound is structurally similar to other cardiac glycosides but features a valeryl group that modifies its pharmacological properties. The primary mechanism of action involves the inhibition of the Na/K-ATPase pump, leading to increased intracellular sodium levels and subsequent calcium influx, which can induce apoptosis in cancer cells .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of caspases and modulation of key signaling pathways such as MAPK and PI3K/AKT/mTOR .
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Cell Lines Tested |
|---|---|---|
| Cytotoxicity | Dose-dependent cell death | MCF-7, A549, HepG2 |
| Cell Cycle Arrest | G2/M phase arrest | MCF-7 |
| Apoptosis Induction | Activation of caspases | A549, HepG2 |
| Signaling Pathway Modulation | Inhibition of MAPK, PI3K/AKT/mTOR | All tested cell lines |
Case Studies
- MCF-7 Cell Line Study : A study reported that treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 0.1 to 15 μM. The MTT assay indicated a marked decrease in metabolic activity correlating with increased drug concentration .
- A549 Cell Line Study : Another investigation revealed that this compound induced apoptosis in A549 cells by activating the intrinsic apoptotic pathway, evidenced by increased levels of cleaved PARP and caspases 3 and 9 .
- HepG2 Cell Line Study : In HepG2 cells, the compound not only inhibited proliferation but also altered the expression of proteins involved in cell survival and apoptosis, highlighting its potential as an anti-hepatocellular carcinoma agent .
Research Findings
The research indicates that this compound's anticancer properties are mediated through multiple pathways:
- Cell Cycle Regulation : The compound effectively arrests the cell cycle at the G2/M checkpoint by downregulating cyclin-dependent kinases (CDKs) and checkpoint proteins .
- Induction of Apoptosis : It activates apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
- Inhibition of Tumor Growth : In vivo studies demonstrated a reduction in tumor growth in xenograft models treated with this compound, supporting its potential as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
